![molecular formula C20H26N4O B7549116 2-cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone](/img/structure/B7549116.png)
2-cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone
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Overview
Description
2-cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone, also known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is widely used in scientific research to study the endocannabinoid system.
Mechanism of Action
2-cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone acts as a potent agonist of the CB1 and CB2 receptors, which are found throughout the body and are involved in a wide range of physiological processes. It binds to these receptors and activates them, leading to a variety of effects on the body.
Biochemical and Physiological Effects:
2-cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anti-convulsant properties. It has also been shown to affect memory and learning, and to have potential as a treatment for addiction and other disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone is its potency and selectivity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, its effects can be complex and difficult to interpret, and its use in animal studies can raise ethical concerns.
Future Directions
There are many potential future directions for research on 2-cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone and the endocannabinoid system. Some possible areas of investigation include its effects on neurodegenerative diseases, its potential as a treatment for addiction, and its role in regulating appetite and metabolism. Additionally, further research is needed to fully understand the complex effects of 2-cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone and other cannabinoids on the body.
Synthesis Methods
2-cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone is synthesized through a multi-step process that involves the condensation of cyclopentanone with 4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidine, followed by a series of chemical reactions to produce the final product.
Scientific Research Applications
2-cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-yl)piperidino]-1-ethanone is widely used in scientific research to study the endocannabinoid system and its effects on various physiological processes. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, and has been used in studies of pain, anxiety, and epilepsy.
properties
IUPAC Name |
2-cyclopentyl-1-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-18(14-15-6-4-5-7-15)24-12-10-17(11-13-24)20-21-19(22-23-20)16-8-2-1-3-9-16/h1-3,8-9,15,17H,4-7,10-14H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSSLNSJGLNJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)C3=NC(=NN3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-[4-(5-phenyl-4H-1,2,4-triazol-3-YL)piperidin-1-YL]ethan-1-one |
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